Electronic and Lipophilic Modulation: Fmoc-4-Pal-OH vs. Fmoc-Phe-OH and Fmoc-Tyr(tBu)-OH
Fmoc-4-Pal-OH provides a starkly different electronic environment compared to common aromatic amino acids like phenylalanine (Phe) or tyrosine (Tyr). The presence of the nitrogen heteroatom in the pyridyl ring drastically alters the electronic distribution and hydrogen-bonding potential. This is quantitatively reflected in key calculated properties. For instance, the Topological Polar Surface Area (TPSA) for Fmoc-4-Pal-OH is 88.52 Ų [1], compared to a TPSA of approximately 66.8 Ų for Fmoc-Phe-OH (PubChem CID 7019502) [2]. The higher TPSA for Fmoc-4-Pal-OH indicates a greater capacity for polar interactions and potentially improved aqueous solubility. Furthermore, its calculated partition coefficient (LogP) is 3.91 [1], suggesting a unique amphiphilic balance compared to the more hydrophobic Fmoc-Phe-OH (LogP ~4.3) [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 88.52 Ų |
| Comparator Or Baseline | Fmoc-Phe-OH: ~66.8 Ų |
| Quantified Difference | +21.72 Ų (32.5% higher TPSA) |
| Conditions | Calculated values based on standard SMILES structures. |
Why This Matters
The distinct LogP and TPSA values differentiate Fmoc-4-Pal-OH's physicochemical profile, which directly impacts its incorporation into peptide sequences for modulating overall peptide hydrophilicity, solubility, and membrane permeability in lead optimization campaigns.
- [1] Hzbp. Fmoc-3-(4-pyridyl)-L-alanine, 98% - Product Specification. CAS No: 169555-95-7. View Source
- [2] PubChem. Compound Summary for CID 7019502, Fmoc-Phe-OH. National Center for Biotechnology Information. View Source
- [3] PubChem. Compound Summary for CID 978322, Fmoc-4-Pal-OH. National Center for Biotechnology Information. View Source
